Product packaging for H-D-Thr(tBu)-OtBu(Cat. No.:)

H-D-Thr(tBu)-OtBu

Cat. No.: B12282061
M. Wt: 231.33 g/mol
InChI Key: PPDIUNOGUIAFLV-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of D-Amino Acid Derivatives in Contemporary Peptide Science

While proteins in nature are constructed almost exclusively from L-amino acids, the incorporation of their mirror images, D-amino acids, into synthetic peptides has become a powerful tool in medicinal chemistry and materials science. lifetein.comwikipedia.org The presence of D-amino acids in a peptide chain confers several significant advantages.

The most prominent benefit is enhanced stability against enzymatic degradation. nih.govrsc.org Proteases, the enzymes responsible for breaking down peptides and proteins, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. frontiersin.org By introducing D-amino acids, peptides become resistant to these enzymes, leading to a significantly longer circulation half-life in biological systems. lifetein.comtaylorandfrancis.com

Furthermore, the inclusion of D-amino acids can profoundly influence a peptide's three-dimensional structure. nih.govrsc.org This alteration of conformation can lead to novel or enhanced biological activities, including improved receptor binding affinity and selectivity. frontiersin.org A systematic replacement of L-amino acids with their D-enantiomers, known as a D-amino acid scan, is a common strategy to probe the structural requirements for a peptide's function. rsc.org Consequently, D-amino acid-containing peptides are actively investigated as therapeutic agents, including antimicrobial and anticancer drugs. lifetein.com

Structural Context of H-D-Thr(tBu)-OtBu as a Protected D-Threonine Derivative

This compound is a chemically modified derivative of the amino acid D-threonine, designed specifically for use in peptide synthesis. Its structure and nomenclature reflect the protection strategy employed. The 'H' signifies a free α-amino group, 'D-Thr' indicates the D-stereoisomer of threonine, '(tBu)' denotes the protection of the threonine side-chain hydroxyl group as a tert-butyl ether, and '-OtBu' represents the protection of the C-terminal carboxyl group as a tert-butyl ester. iris-biotech.decreative-peptides.com

The two tert-butyl (tBu) groups are critical to its utility. Both the tert-butyl ether on the side chain and the tert-butyl ester at the C-terminus are stable to the basic conditions (typically piperidine) used to remove the N-terminal Fmoc group during stepwise peptide synthesis. researchgate.netiris-biotech.de However, these tBu groups are readily cleaved under strongly acidic conditions, such as with neat trifluoroacetic acid (TFA), which is commonly used in the final step to cleave the completed peptide from its solid support and remove all side-chain protecting groups simultaneously. iris-biotech.depeptide.com This chemical behavior makes this compound an ideal building block for incorporating a D-threonine residue into a peptide sequence using the orthogonal Fmoc/tBu solid-phase synthesis methodology. nih.gov

PropertyValueSource
IUPAC Name tert-butyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate nih.gov
Molecular Formula C12H25NO3 nih.govnih.gov
Molecular Weight 231.33 g/mol nih.govnih.gov
CAS Number 685087-27-8 nih.gov
Canonical SMILES CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C pharmacompass.com
InChI Key PPDIUNOGUIAFLV-BDAKNGLRSA-N nih.govpharmacompass.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25NO3 B12282061 H-D-Thr(tBu)-OtBu

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate

InChI

InChI=1S/C12H25NO3/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7/h8-9H,13H2,1-7H3/t8-,9+/m0/s1

InChI Key

PPDIUNOGUIAFLV-DTWKUNHWSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC(C)(C)C)N)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for H D Thr Tbu Otbu

Classical Solution-Phase Synthesis Approaches

Traditional synthesis of H-D-Thr(tBu)-OtBu in solution phase involves a stepwise protection strategy. This typically begins with the protection of the carboxyl and hydroxyl functional groups of the D-threonine starting material.

The protection of the carboxylic acid moiety is a primary step to prevent its interference in subsequent reactions. For the synthesis of the tert-butyl ester (OtBu), a common method involves the reaction of the amino acid with isobutylene (B52900) in the presence of an acid catalyst. google.com This direct esterification is advantageous as it can sometimes be performed without prior protection of the amino group. The process typically involves dissolving the amino acid in a suitable solvent like dichloromethane (B109758), adding a catalyst such as p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid, and then introducing isobutylene. google.com The reaction is often conducted in an autoclave over several days at room temperature. google.com

Another classical approach is the Fischer-Speier esterification, which uses an alcohol in the presence of a strong acid catalyst. However, for the formation of a bulky tert-butyl ester, direct esterification with isobutylene is often more effective. The primary purpose of this protection is to mask the acidic proton of the carboxyl group and prevent the carbonyl group from undergoing unwanted nucleophilic addition reactions. ddugu.ac.in

The hydroxyl group in the threonine side chain must also be protected to prevent side reactions during peptide coupling. The tert-butyl ether is a widely used protecting group for this purpose in both Boc and Fmoc-based peptide synthesis strategies. peptide.comcore.ac.uk The introduction of the O-tert-butyl (tBu) group can be achieved by reacting an N-protected threonine derivative with isobutylene under acidic conditions, similar to the esterification process. google.com For instance, a process described for the tert-butylation of hydroxy amino acids uses a catalyst composed of boron trifluoride etherate and anhydrous phosphoric acid with isobutylene. google.com

The protection of the hydroxyl group is considered essential for the effective synthesis of peptides containing threonine, as it prevents O-acylation and other potential side reactions. core.ac.uk While some studies have explored peptide synthesis without hydroxyl group protection, particularly for short peptides, side-chain protection is the standard for more complex syntheses to ensure purity and yield. nih.gov The tert-butyl ether protecting group is stable under many conditions used in peptide synthesis but can be cleaved with strong acids like trifluoroacetic acid (TFA), which allows for its removal during the final deprotection step along with the C-terminal ester and N-terminal Boc group, if used. peptide.compeptide.com

Modern Convergent Synthesis Techniques

Convergent synthesis represents a more advanced strategy compared to linear, step-by-step approaches. In convergent solid-phase peptide synthesis (CSPPS), fully protected peptide fragments are synthesized separately and then coupled together, either on a solid support or in solution. oup.com This method is particularly useful for the preparation of large or complex peptides. oup.commdpi.com

In this context, a fully protected derivative like Fmoc-D-Thr(tBu)-OH or Boc-D-Thr(tBu)-OH serves as a key building block. sigmaaldrich.comsigmaaldrich.com The this compound derivative itself can be seen as a precursor to these building blocks or used in specific fragment condensation strategies where the N-terminus is temporarily deprotected for coupling. The advantage of a convergent approach is that the intermediate fragments can be purified, leading to a final product with higher purity and fewer side products. oup.com The use of very acid-labile resins, such as 2-chlorotrityl (Cltr) resin, is common in this methodology, allowing for the gentle cleavage of protected peptide fragments. mdpi.com

Stereoselective Control in D-Threonine Derivative Synthesis

D-Threonine possesses two chiral centers at the α and β carbon atoms ((2R, 3S) configuration), which presents a significant challenge in its synthesis. chemicalbook.com Achieving high stereochemical purity is crucial, as stereoisomeric impurities can be difficult to remove and can negatively impact the biological activity of the final peptide.

Several strategies have been developed to obtain enantiomerically pure D-threonine:

Chiral Resolution : A common industrial method starts with the well-established organic synthesis of DL-threonine. The racemic mixture is then resolved, for example, by preferential crystallization, which may require several iterations to achieve high enantiopurity. chemicalbook.com

Stereochemical Inversion : Another approach involves the inversion of stereochemistry from the more readily available and cheaper L-threonine. For example, a process has been described where L-threonine is epimerized using a catalytic amount of salicylaldehyde (B1680747) to yield a mixture of L-Thr and D-alloThr, from which the D-alloThr can be separated. researchgate.net Further steps are then required to invert the configuration at the α-carbon to obtain D-threonine. A method using thionyl chloride can induce intramolecular ring closure to form an oxazoline (B21484) intermediate, which upon ring-opening, inverts the stereoconfiguration of the hydroxyl group to yield D-threonine from D-allothreonine. google.com

Enzymatic Synthesis : Biocatalytic methods offer high stereoselectivity. For instance, threonine deaminase can be used for the kinetic resolution of DL-threonine by selectively deaminating the L-enantiomer. chemicalbook.com Additionally, engineered D-amino acid dehydrogenases have been developed to produce various D-amino acids, including D-threonine, via the reductive amination of the corresponding α-keto acid with high enantiomeric excess (>99% e.e.). nih.gov

Maintaining stereochemical integrity during peptide coupling is also critical. Racemization-free coupling conditions have been developed, for instance, by using specific reagent combinations like DIC/HOBt at low temperatures (0 °C) during solid-phase synthesis. nih.govnih.gov

Table 1: Comparison of Stereoselective Synthesis Strategies for D-Threonine
MethodPrincipleAdvantagesChallengesReference
Chiral ResolutionSeparation of a racemic (DL) mixture of threonine.Based on established organic synthesis of the racemate.Often requires multiple successive crystallizations; can be low-yield. chemicalbook.com
Stereochemical InversionConversion from a different, readily available stereoisomer (e.g., L-threonine).Utilizes inexpensive starting materials.Multi-step process involving protection and inversion reactions. researchgate.netgoogle.com
Enzymatic MethodsUse of stereoselective enzymes (e.g., dehydrogenases, deaminases) for synthesis or resolution.Very high enantiomeric and diastereomeric purity; mild reaction conditions.Enzyme availability and stability can be limiting factors. chemicalbook.comnih.gov

Process Optimization for Enhanced Yields and Purity

Optimizing the synthesis of this compound is essential for industrial-scale production, focusing on maximizing yield and chemical purity while minimizing costs. Key areas for optimization include the choice of reagents, reaction conditions, and purification methods.

For solid-phase synthesis involving protected threonine derivatives, studies have identified specific coupling conditions to prevent side reactions like racemization. For example, when coupling Fmoc-protected threonine derivatives, a combination of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) at 0 °C for an extended period (20 hours) has been shown to be effective in minimizing racemization. nih.govnih.gov In some cases, the addition of copper(II) chloride (CuCl₂) can further suppress racemization, particularly when the amino acid is being attached to the resin. nih.govnih.gov

Post-synthesis purification is another critical step. After cleavage from a resin or work-up of a solution-phase reaction, the crude product often requires purification. Common strategies include precipitation of the peptide or protected amino acid with an anti-solvent like diethyl ether or tert-butyl methyl ether (TBME), followed by chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. oup.comnih.gov

Table 2: Optimized Coupling Conditions to Minimize Racemization in Peptide Synthesis
Coupling ReagentsTemperatureDurationKey FindingReference
DIC / HOBt0 °C20 hEffective for racemization-free incorporation of protected threonine. nih.govnih.gov
DIC / HOBt / CuCl₂0 °C20 hAddition of CuCl₂ further suppresses racemization, especially for the first amino acid linked to the resin. nih.govnih.gov
TBTU / HOBt / DIPEARoom Temp2 hA standard coupling condition, but may pose a higher risk of racemization for sensitive residues compared to low-temperature methods. nih.gov

Green Chemistry Principles in this compound Production

The pharmaceutical industry is increasingly adopting green chemistry principles to make chemical synthesis more sustainable. rsc.org Peptide synthesis, including the production of derivatives like this compound, has traditionally been criticized for its heavy reliance on hazardous solvents and large excess of reagents, resulting in poor atom economy and significant waste generation. nih.govrsc.org

Efforts to "green" peptide synthesis focus on several key areas:

Solvent Replacement : There is a major push to replace hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. rsc.org Propylene carbonate (PC) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been identified as promising replacements that can be used in both solution- and solid-phase synthesis with comparable or better yields. rsc.orgacs.org Water is considered the ultimate green solvent, though its use is challenged by the poor solubility of many protected amino acids. acs.org

Improved Atom Economy : Traditional peptide synthesis has poor atom economy due to the use of protecting groups and excess coupling reagents. nih.govacs.org The development of new synthetic platforms and transient protection strategies aims to reduce the number of synthetic steps and the amount of waste generated. acs.org

Continuous Processing : Shifting from traditional batch processing to continuous flow systems can minimize waste, allow for precise control over reaction conditions, and potentially eliminate some purification steps, aligning with green chemistry goals. advancedchemtech.com

These principles are directly applicable to the manufacturing of this compound and its precursors, aiming to reduce the environmental footprint associated with their production. nih.govrsc.org

H D Thr Tbu Otbu As a Chiral Building Block

Role in Asymmetric Synthesis of Complex Molecules

The incorporation of chiral building blocks is a primary strategy in the asymmetric synthesis of complex molecules, a field crucial for the development of new drugs and biologically active compounds. iris-biotech.de D-threonine itself is recognized as an important unnatural amino acid used as a chiral building block for peptidomimetic drugs. chemicalbook.com The protected form, H-D-Thr(tBu)-OtBu, serves as a ready-to-use synthon, introducing two defined stereocenters into a target molecule.

While specific, widely published examples of the direct use of this compound in the total synthesis of complex natural products are not prevalent in readily accessible literature, its structural motifs are found in various biologically active compounds. The principles of its application can be inferred from the use of similar protected amino acids in solid-phase peptide synthesis (SPPS) and fragment condensation strategies. acs.orgpeptide.com In these syntheses, the defined stereochemistry of the amino acid backbone is critical for the final three-dimensional structure and biological function of the peptide or peptide-like molecule. The use of D-amino acids, such as the D-threonine core of this compound, is a known strategy to enhance peptide stability against enzymatic degradation.

The tert-butyl groups are part of the widely used Fmoc/tBu orthogonal protection scheme in peptide synthesis. iris-biotech.depeptide.com The tert-butyl ether protecting the threonine side-chain is stable to the basic conditions used for Fmoc group removal, but is cleaved during the final acid-mediated cleavage from the resin. peptide.com This compatibility allows for its seamless integration into established synthetic workflows.

Stereochemical Control and Diastereoselectivity in Reactions

The inherent chirality of this compound, with its two stereocenters at the α- and β-carbons, makes it a powerful tool for inducing stereoselectivity in subsequent chemical transformations. When used as a substrate, the existing stereocenters can influence the stereochemical outcome of reactions at adjacent positions, a phenomenon known as substrate-controlled diastereoselection.

For instance, in aldol (B89426) reactions, the hydroxyl group of a threonine derivative can direct the approach of an incoming electrophile, leading to the preferential formation of one diastereomer over others. harvard.edu While specific studies detailing the diastereoselectivity of reactions directly involving this compound are not extensively documented, the principles are well-established with similar chiral molecules. The bulky tert-butyl protecting group on the hydroxyl function can exert significant steric influence, potentially enhancing the facial selectivity of reactions at the α-carbon or adjacent positions.

The table below illustrates the potential influence of chiral auxiliaries derived from amino acids on the diastereomeric excess (d.e.) of products in common asymmetric reactions, based on general findings in the field.

Reaction TypeChiral Auxiliary TypeTypical Diastereomeric Excess (d.e.)
Aldol AdditionOxazolidinone (from amino alcohol)>99%
AlkylationNi(II) complex of Glycine-Schiff base>98%
Conjugate AdditionHomochiral Lithium Amide>95%

This table represents typical selectivities achieved with common chiral auxiliaries derived from amino acids and is for illustrative purposes.

Derivatization for Novel Chiral Scaffolds and Ligands

Chiral building blocks like this compound are not only incorporated into the final structure of a target molecule but can also be derivatized to create novel chiral scaffolds and ligands for asymmetric catalysis. researchgate.netrsc.org Chiral phosphine (B1218219) ligands, for example, are crucial components of catalysts used in asymmetric hydrogenation and other transition-metal-catalyzed reactions. google.com

The functional groups of D-threonine—the amine, the hydroxyl group, and the carboxylic acid—provide multiple handles for chemical modification. After selective deprotection of the tert-butyl groups, these functionalities can be used to construct more complex chiral structures. For example, the amino and hydroxyl groups can be incorporated into the backbone of a pincer ligand or a bidentate phosphine ligand. The defined stereochemistry of the threonine backbone creates a specific chiral environment around the metal center of a catalyst, which is essential for achieving high enantioselectivity in a reaction. researchgate.net

The development of new chiral ligands is an active area of research, and amino acid-derived scaffolds are highly valued due to their ready availability from the "chiral pool." While specific ligands derived directly from this compound are not prominently featured in the literature, the synthetic strategies for creating such ligands are well-established.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptide chains on a solid support. The use of protected amino acid derivatives like this compound is integral to this process, particularly within the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) strategy.

Integration into Fmoc-based SPPS Protocols

The standard protocol for Fmoc-based SPPS involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain anchored to a solid resin. The most common building block for incorporating a D-threonine residue would be Fmoc-D-Thr(tBu)-OH . In this standard procedure, the Fmoc group of the resin-bound amino acid is removed with a mild base, typically piperidine (B6355638), exposing a free amine. The carboxyl group of the incoming Fmoc-D-Thr(tBu)-OH is then activated by coupling reagents and added to the resin, forming a new peptide bond. This cycle is repeated until the desired sequence is assembled.

The specific compound This compound , having a free N-terminal amine, is not used for standard stepwise elongation. Instead, it is suited for specialized techniques such as fragment condensation. In this approach, small peptide fragments are synthesized separately and then coupled together on the solid support or in solution. This compound could act as the C-terminal residue of a dipeptide or a larger fragment that is then coupled to the N-terminus of the resin-bound peptide chain.

Role of Tert-Butyl Protecting Groups in SPPS Stability and Cleavage

The success of Fmoc-based SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions. The combination of the base-labile Fmoc group and acid-labile tert-butyl (tBu) groups is the most common realization of this principle.

Side-Chain Protection (Thr(tBu)) : The hydroxyl group on the threonine side chain is reactive and must be protected to prevent undesirable side reactions, such as O-acylation, during peptide coupling. The tert-butyl ether is an ideal protecting group as it is completely stable to the repeated piperidine treatments used for Fmoc deprotection throughout the synthesis.

C-Terminus Protection (OtBu) : The tert-butyl ester protects the C-terminal carboxylic acid. Similar to the side-chain protection, it is stable to the basic conditions of the Fmoc removal steps.

Both the side-chain tBu ether and the C-terminal tBu ester are removed simultaneously during the final step of the synthesis. This step, known as cleavage, typically involves treating the peptide-resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). The acidic environment cleanly removes the tBu groups, liberating the side-chain hydroxyl group and the C-terminal carboxylic acid, and cleaves the completed peptide from the solid support.

Protecting GroupFunctionStability ConditionCleavage Condition
H- (Free Amine)N-terminus available for peptide bond formationN/A (Reactive)N/A
-Thr(tBu)-Side-chain hydroxyl protectionStable to base (e.g., Piperidine)Labile to strong acid (e.g., TFA)
-OtBuC-terminus carboxyl protectionStable to base (e.g., Piperidine)Labile to strong acid (e.g., TFA)

Impact on Peptide Chain Elongation and Coupling Efficiency

Extended coupling times : Allowing more time for the reaction to proceed to completion.

Double coupling : Repeating the coupling step with a fresh portion of activated amino acid.

Use of potent coupling reagents : Reagents like HATU or HCTU are often used to accelerate the acylation of sterically hindered amino acids.

Strategies for Minimizing Side Reactions During SPPS

While the tBu protecting group on the threonine side chain prevents O-acylation, other side reactions can occur during SPPS. Careful selection of reagents and conditions is necessary to ensure the integrity of the peptide chain.

Side ReactionDescriptionMinimization Strategy
Incomplete CouplingFailure to form the peptide bond, leading to deletion sequences. rsc.orgUse potent coupling reagents (HATU, HCTU), double coupling, or extended reaction times.
RacemizationLoss of stereochemical purity at the α-carbon. Can be an issue for Ser(tBu) and is influenced by the base used during coupling. chempep.comUse less basic activators like 2,4,6-collidine instead of DIPEA. mesalabs.com Pre-activation should be avoided where possible.
N-O Acyl ShiftAn intramolecular rearrangement where the peptide backbone migrates from the α-amino group to the side-chain hydroxyl group. iris-biotech.deThis is largely prevented by the tBu side-chain protection but can occur if deprotection is premature. Ensure protecting group stability.
O-SulfonationModification of the threonine side chain during final cleavage, especially when Arg(Pmc) or Arg(Mtr) residues are present. nih.govUse of effective scavengers (e.g., water, triisopropylsilane) in the TFA cleavage cocktail.

Solution-Phase Peptide Synthesis

This compound is an excellent building block for solution-phase peptide synthesis. In this classical approach, protected amino acids and peptide fragments are coupled in a homogenous solution, and the product is isolated and purified after each step.

The this compound molecule can act as the amino component (N-terminal nucleophile) in a coupling reaction. For instance, it can be reacted with an N-terminally protected amino acid (e.g., Fmoc-L-Ala-OH) in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) or HATU to form the protected dipeptide, Fmoc-L-Ala-D-Thr(tBu)-OtBu. The resulting dipeptide can then be N-terminally deprotected to continue the chain elongation or C-terminally deprotected for further fragment condensation. The use of the OtBu ester is advantageous as it is stable under the conditions required for the removal of many N-terminal protecting groups like Fmoc or Cbz.

Advanced Research Applications of H D Thr Tbu Otbu Derivatives

Design and Synthesis of Bioactive Peptides for Research Probes

The use of protected amino acid building blocks is fundamental to the stepwise chemical synthesis of peptides, a process most commonly carried out via Solid-Phase Peptide Synthesis (SPPS). H-D-Thr(tBu)-OtBu and its N-terminally protected analogs, such as Fmoc-D-Thr(tBu)-OH, are invaluable in this context. The tert-Butyl ether on the threonine side chain is stable to the basic conditions required for Fmoc group removal during SPPS, ensuring the integrity of the side chain throughout peptide assembly.

These building blocks are incorporated into peptide sequences designed as research probes to study biological processes. For instance, they are used in the synthesis of peptide segments of larger proteins, enabling detailed biochemical and structural studies. An example includes the synthesis of peptides derived from P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), which can contain complex glycosylated threonine residues. nih.gov The synthesis of such peptides relies on the stepwise assembly using protected amino acids, where the threonine side chain is appropriately masked until a specific modification, like glycosylation, is intended. nih.gov This approach allows for the creation of homogenous, well-defined peptide probes that are otherwise difficult to obtain from natural sources due to biological heterogeneity. researchgate.net

Peptide Target/ProbeBuilding Block UsedSynthetic StrategyResearch Application
Mucin-type GlycopeptidesFmoc-Thr(Ac3AcNH-α-Gal)-OHFmoc-SPPSStudying cell-adhesion, cancer biomarkers researchgate.netsigmaaldrich.com
PSGL-1 Peptide FragmentGlycosylated Threonine DerivativeFmoc-SPPSInvestigating protein-ligand interactions nih.gov
Model PeptidesThreonine Oxazetidine Building BlockKetoacid-hydroxylamine (KAHA) LigationDeveloping new methods for protein chemical synthesis researchgate.net

Functionalization for Bioconjugation and Material Science

The versatility of threonine-containing peptides extends beyond biological probes into the realm of material science and bioconjugation, where the threonine residue can be a key component of self-assembling systems or a site for specific chemical modification.

Low Molecular Weight Gelators (LMWGs) are small molecules that can self-assemble in a solvent to form fibrous networks, trapping the solvent and creating a gel. scispace.comresearchgate.net Peptides are excellent candidates for LMWGs due to their inherent ability to form ordered structures through non-covalent interactions like hydrogen bonding and hydrophobic interactions. scispace.comnih.govunibo.it

Protected amino acids and short peptides, including those containing threonine derivatives, are used to create these materials. researchgate.net The self-assembly process is driven by a combination of factors, including the hydrophobicity of protecting groups and the hydrogen-bonding capacity of the peptide backbone. scispace.comresearchgate.net For example, dipeptides and tripeptides with protecting groups like N-terminal Fmoc have been shown to form hydrogels. scispace.com The sequence and protecting groups of the peptides dictate the properties of the resulting gel. By incorporating a protected threonine derivative, researchers can tune the hydrophobicity and hydrogen bonding potential, influencing the final gel structure and properties for applications in areas like 3D cell culture and controlled release. nih.govunibo.it

Bioconjugation involves linking a biomolecule, such as a peptide, to another molecule, like a fluorescent dye, to create a probe for assays and imaging. Peptides synthesized using building blocks like this compound can be designed with specific sites for such conjugation. After the peptide is synthesized and the protecting groups are removed, the newly freed functional groups—such as the N-terminus or the side chain of another amino acid in the sequence (e.g., lysine)—can be selectively targeted for labeling.

Furthermore, fluorescent dyes can be incorporated into the fibrous networks of peptide-based gels. For instance, Thioflavin-T is a fluorescent dye whose emission increases upon binding to the β-sheet structures common in peptide self-assembly, allowing the gelation process to be monitored. researchgate.net In another example, energy transfer between a naphthalene-functionalized dipeptide gelator and a dansyl derivative hosted within the gel fibers was demonstrated, showcasing a strategy for creating functional fluorescent materials. scispace.com These approaches enable the development of peptide-based materials for biosensing applications.

Photoredox Catalytic Reactions Involving Threonine Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild conditions for generating radical intermediates. nih.govnih.govdigitellinc.com This technology has been successfully applied to the synthesis of complex and unnatural amino acid derivatives, including those derived from threonine. nih.govrsc.orgresearchgate.net

Glycosylation, the attachment of sugar moieties to amino acids, is a critical modification that influences protein function. researchgate.net Chemical synthesis of such glycoamino acids is challenging, particularly controlling the stereochemistry of the glycosidic bond. nih.gov Photoredox catalysis provides innovative solutions to this problem. nih.govacs.org

In one strategy, a photocatalyst absorbs visible light to initiate a single-electron transfer process, generating a radical. This radical can then participate in the formation of a C-glycosidic or O-glycosidic bond. nih.govacs.org For instance, researchers have explored photocatalytic glycosylation of alcohols using selenoglycosides, which can be applied to protected serine or threonine residues to form O-linked glycoamino acids. nih.govacs.org Synergistic approaches combining photoredox catalysis with biocatalysis have also been developed, where an engineered enzyme controls the stereoselectivity of a radical addition to an amino acid derivative, allowing for the synthesis of complex structures with high precision. nih.gov

Reaction TypePrecursorsCatalyst SystemProduct Type
Photocatalytic GlycosylationSelenoglycosides, Protected Thr/SerIridium photocatalystO-Glycosyl-α-amino acids nih.govacs.org
Decarboxylative Radical AdditionCarboxylic acids, Chiral N-sulfinyl imineAcridinium-based photocatalystUnnatural α-amino acids nih.govresearchgate.net
Synergistic Photoredox-BiocatalysisThreonine, AlkyltrifluoroboratePhotoredox catalyst + PLP enzymeExtended isoleucine analogs nih.gov

The glycosylated threonine analogs synthesized via methods like photoredox catalysis are themselves valuable building blocks for constructing larger, more complex glycopeptide and glycoprotein architectures. nih.gov Once synthesized and appropriately protected (e.g., with an Fmoc group for SPPS), these glycoamino acids can be incorporated at specific sites within a peptide chain. nih.govresearchgate.net

This building block approach is essential for accessing homogeneous glycopeptides for biological studies, as it allows for precise control over the glycan structure and its point of attachment. researchgate.netnih.gov For example, the synthesis of a threonine building block carrying the complex LewisX (LeX) pentasaccharide was achieved and designed for incorporation into glycopeptides via SPPS. nih.gov Such synthetic glycopeptides are crucial tools for investigating the roles of specific carbohydrate structures in cell recognition, immune response, and disease progression. researchgate.netnih.gov

Application in the Development of Immunomodulators and Enzyme Inhibitors

The protected amino acid derivative this compound serves as a crucial building block in the chemical synthesis of complex peptides designed for sophisticated biomedical applications. Its structural characteristics, specifically the dual tert-butyl protecting groups on the side-chain hydroxyl and the C-terminus carboxyl group, are instrumental in modern solid-phase peptide synthesis (SPPS). These protecting groups prevent unwanted side reactions, enabling the precise and sequential assembly of amino acids into peptides with defined structures and functions. This control is paramount in the development of highly specific therapeutic agents such as immunomodulators and enzyme inhibitors.

Role in Synthesizing Immunomodulatory Peptides

Immunomodulators are substances that can regulate the function of the immune system. A promising class of immunomodulators is based on peptides, such as synthetic host defense peptides (HDPs) and peptide-based vaccines. nih.govmdpi.com HDPs are integral to the innate immune system and possess both antimicrobial and immunomodulatory properties. nih.govmdpi.com They can influence the immune response by recruiting various immune cells to infection sites, either directly or by stimulating the production of chemokines. nih.gov

The development of synthetic peptide-based vaccines is an advanced approach that uses minimal antigenic components (epitopes) to trigger a desired and long-lasting protective immune response. nih.gov The success of these synthetic peptides hinges on their exact chemical structure, which dictates their interaction with biological targets. nih.govmdpi.com

The chemical synthesis of such peptides is a reproducible and cost-effective process that avoids the biological contamination risks associated with other production methods. nih.gov this compound plays a vital role in this process by allowing for the incorporation of a D-threonine residue into a growing peptide chain. The use of a D-amino acid can enhance the peptide's stability against enzymatic degradation in the body, a desirable trait for therapeutic agents. The tert-butyl protecting groups ensure that the threonine residue is added correctly without interfering with the ongoing synthesis steps.

Below is a table illustrating the conceptual role of this compound in the synthesis of a hypothetical immunomodulatory peptide.

Synthesis StepDescriptionRole of this compound
1. Resin Preparation A solid support (resin) is prepared with the first amino acid attached.Not directly involved.
2. Deprotection The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.Not directly involved.
3. Amino Acid Coupling The next amino acid in the sequence, in this case, this compound, is activated and coupled to the growing peptide chain.The free N-terminus of this compound forms a peptide bond with the previously attached amino acid. The tBu groups on the side chain and C-terminus prevent side reactions.
4. Repetition Steps 2 and 3 are repeated for all subsequent amino acids in the desired sequence.Serves as a key building block when D-Threonine is required in the peptide sequence.
5. Cleavage & Deprotection The completed peptide is cleaved from the resin, and all protecting groups (including the tBu groups from the threonine residue) are removed.The tBu groups are removed during the final acid cleavage step, yielding the functional hydroxyl group in the final peptide.

Application in Designing Enzyme Inhibitors

Peptide and peptidomimetic compounds are frequently designed to act as enzyme inhibitors by mimicking the natural substrate of an enzyme and blocking its active site. The specific sequence and conformation of the peptide are critical for achieving high binding affinity and selectivity. This compound derivatives are particularly significant in the synthesis of such inhibitors.

A prominent example is the development of inhibitors for the main protease (MPro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. researchgate.netnih.gov In a comprehensive study, a series of MPro inhibitors were synthesized by varying the chemical groups at different positions of a peptide-like structure. researchgate.netnih.gov The research revealed that inhibitors containing an O-tert-butyl-threonine residue at the P3 position demonstrated significantly higher cellular and antiviral potency compared to analogues with other residues at this position. researchgate.netnih.gov

The in vitro enzyme inhibition potency, measured by the half-maximal inhibitory concentration (IC50), varied widely among the synthesized compounds, ranging from 4.8 nM to 650 nM. researchgate.net X-ray crystallography showed that these inhibitors bind to the MPro active site through a covalent interaction with an active site cysteine residue. researchgate.netnih.gov Crucially, the derivatives with the O-tert-butyl-threonine at the P3 site consistently showed the best performance in cell-based assays, highlighting the importance of this specific structural feature for effective enzyme inhibition within a cellular environment. researchgate.netnih.gov

The data below summarizes key findings from this research, emphasizing the impact of the P3 residue.

Inhibitor ClassKey Structural Feature at P3In Vitro MPro Inhibition (IC50)In Cellulo Potency
Class A O-tert-butyl-threonine Ranged from 4.8 nM to higher values depending on other substitutions. researchgate.netHigh researchgate.netnih.gov
Class B Other amino acid residues (e.g., those with smaller side chains)Showed variable but often lower potency compared to the best Class A inhibitors. researchgate.netLower or negligible. researchgate.net

This research concludes that the O-tert-butyl-threonine moiety at the P3 position is a key structural component for achieving high-potency inhibition of the SARS-CoV-2 MPro. researchgate.netnih.gov

Furthermore, other research into enzyme inhibitors has utilized threonine analogues to target different enzymes. For instance, modified threonine derivatives have been incorporated into tetrapeptides to create covalent inhibitors of Sortase A (SrtA) and Sortase B (SrtB), which are bacterial transamidase enzymes. researchgate.net In these cases, the threonine component of a recognition sequence was replaced by a mimic containing a thiol group, which then forms a disulfide bond with the catalytic cysteine residue of the sortase enzyme. researchgate.net This demonstrates the broader utility of threonine derivatives as a scaffold for designing highly specific enzyme inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are instrumental in confirming the presence and connectivity of its constituent atoms and functional groups.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information about the hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the various proton environments. The tert-butyl groups, both on the hydroxyl (ether) and carboxyl (ester) moieties, are anticipated to appear as sharp singlets, each integrating to nine protons, typically in the upfield region (around 1.4-1.5 ppm), due to the absence of adjacent protons and the shielding effect of the tert-butyl structure. The methyl group attached to the β-carbon of the threonine backbone is expected to appear as a doublet, coupled to the adjacent α-proton. The α-proton (adjacent to the amine and the β-carbon) and the β-proton (adjacent to the hydroxyl ether and the β-methyl group) are expected to appear as multiplets, their exact chemical shifts and splitting patterns depending on the solvent and the stereochemistry. The free amine protons (NH₂) are typically observed as a broad singlet, though their chemical shift can vary significantly with solvent and concentration, and they may be exchanged with deuterium (B1214612) if D₂O is used as a solvent.

Table 6.1.1: Expected ¹H NMR Signals for this compound

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration (H)Assignment
tert-butyl (ester)~1.45s9-CO-O-C(CH₃)₃
tert-butyl (ether)~1.45s9-O-C(CH₃)₃
β-CH₃~1.20d3-CH(CH₃)-
α-CH~4.35dd1-CH(NH₂)-
β-CH~3.95m1-CH(O-tBu)-
NH₂~2.0 - 4.0 (variable)br s2-NH₂ (may be protonated in acidic solvents)

Note: Chemical shifts are approximate and solvent-dependent.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR provides information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum is expected to reveal characteristic signals for the carbonyl carbon of the tert-butyl ester, the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the backbone carbons of the threonine residue. The carbonyl carbon of the ester is typically found in the range of 170-175 ppm. The quaternary carbons of the tert-butyl groups (both ether and ester) are expected to resonate around 80-85 ppm, while the methyl carbons of these groups will appear around 28-30 ppm. The backbone carbons, including the α-carbon, β-carbon, and the β-methyl group, will resonate in their characteristic regions, influenced by the attached functional groups and stereochemistry.

Table 6.1.2: Expected ¹³C NMR Signals for this compound

Carbon TypeExpected Chemical Shift (ppm)Assignment
C=O (ester)~170-175-CO-OtBu
C(CH₃)₃ (ether)~80-85-O-C(CH₃)₃
C(CH₃)₃ (ester)~80-85-CO-O-C(CH₃)₃
C(CH₃)₃ (ether)~28-30-O-C(CH₃)₃
C(CH₃)₃ (ester)~28-30-CO-O-C(CH₃)₃
α-CH~55-60-CH(NH₂)-
β-CH~70-75-CH(O-tBu)-
β-CH₃~18-20-CH(CH₃)-

Note: Chemical shifts are approximate and solvent-dependent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional NMR techniques provide crucial information for unambiguous structural assignment.

COSY (Correlation Spectroscopy) : A COSY experiment would establish correlations between ¹H nuclei that are coupled through two or three bonds. For this compound, a COSY spectrum would reveal correlations between the α-CH and the β-CH, and between the β-CH and the β-CH₃, confirming the connectivity of the threonine backbone.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly bonded to carbons. This experiment would confirm the direct attachment of protons to their respective carbon atoms, helping to assign signals in both ¹H and ¹³C spectra. For instance, it would show correlations between the α-CH proton and the α-carbon, and similarly for the β-CH, β-CH₃, and the methyl protons of the tert-butyl groups to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments reveal through-space correlations between protons that are spatially close to each other, typically within 4-5 Å. This technique can be particularly useful for determining relative stereochemistry and confirming the spatial proximity of different parts of the molecule, such as interactions between the tert-butyl groups and the threonine backbone, or between the α-CH and β-CH protons.

Mass Spectrometry (MS) Techniques for Molecular Mass and Purity Assessment

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique widely used for analyzing polar and thermally labile compounds like amino acid derivatives. In positive ion mode (ESI+), this compound is expected to readily form a protonated molecular ion, [M+H]⁺. The molecular weight of this compound (C₁₃H₂₇NO₅) is approximately 277.36 g/mol . Therefore, the primary ion observed in ESI+ MS would be at m/z 278.38. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed, depending on the sample purity and the solvent system used. ESI-MS can also provide information about fragmentation patterns, which can further support structural assignments.

Table 6.2.1: Expected ESI-MS Ions for this compound

Ion TypeExpected m/zFormula (for [M+H]⁺)
[M+H]⁺~278.38C₁₃H₂₈NO₅
[M+Na]⁺~300.36C₁₃H₂₇NNaO₅

Note: Observed m/z values may vary slightly due to instrument calibration and isotopic distribution.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion. By measuring the exact mass of the protonated molecule [M+H]⁺, HRMS can confirm the molecular formula C₁₃H₂₇NO₅. For example, a precise mass measurement of the [M+H]⁺ ion would be expected to be around 278.1889 Da. A match within a few parts per million (ppm) between the experimentally determined mass and the calculated mass for C₁₃H₂₇NO₅ provides strong evidence for the correct elemental composition and thus the structure of this compound. HRMS is also crucial for identifying potential impurities by determining their elemental compositions.

Table 6.2.2: Expected HRMS Data for this compound

Ion TypeExpected Exact Mass (Da)Elemental Formula
[M+H]⁺278.1889C₁₃H₂₈NO₅

Note: The calculated mass is for the protonated species.

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric Separation

HPLC is a versatile technique used to assess the purity of this compound and to separate it from potential impurities or stereoisomers.

Reverse-phase HPLC (RP-HPLC) is the most common mode for analyzing the purity of amino acid derivatives. This method separates compounds based on their hydrophobicity.

Stationary Phase: Typically, C18 or C8 bonded silica (B1680970) columns are used, offering a hydrophobic stationary phase.

Mobile Phase: A mixture of water (often with a buffer like formic acid or trifluoroacetic acid to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) is employed. The ratio of organic modifier to water is adjusted to achieve optimal separation based on the compound's hydrophobicity. For protected amino acid esters, mobile phases might range from 20-60% acetonitrile or methanol in water researchgate.netgoogle.comoup.com.

Detection: UV detection is commonly used, with wavelengths around 210-220 nm being typical for detecting the peptide backbone or ester functionalities google.comgoogle.com.

Purity Assessment: Analytical RP-HPLC can determine the chemical purity of this compound by quantifying the area percentage of the main peak relative to any detected impurities. Preparative RP-HPLC can be used to isolate larger quantities of the pure compound.

Research Findings: Commercial sources often list purity levels for this compound derivatives as >95% or >98% as determined by HPLC nih.govnih.gov.

Table 6.3.1.1: Typical RP-HPLC Conditions for Protected Amino Acid Esters

ParameterTypical SpecificationNotes
Column C18 or C8 bonded silicaParticle size 3-5 µm, pore size 100-300 Å
Mobile Phase Acetonitrile/Water or Methanol/Water (e.g., 20-60% organic)Often buffered with 0.1% TFA or formic acid
Flow Rate 0.5 - 1.0 mL/minDependent on column dimensions
Detection UV detector at 210-220 nmFor detection of ester and amide functionalities
Temperature Ambient to 40 °CCan influence retention and selectivity
Purity >95% (by peak area)Determined by comparing the main peak area to total peak areas

Given that threonine has two chiral centers, assessing the enantiomeric and diastereomeric purity of this compound is critical, especially if synthesized from chiral precursors or through stereoselective routes. Chiral HPLC is the method of choice for this.

Chiral Stationary Phases (CSPs): Various CSPs are available, including polysaccharide-based phases (e.g., Chiralpak AD, Chiralcel OD rsc.org), protein-based phases (e.g., Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) immobilized on silica mdpi.com), or cyclodextrin-based phases researchgate.netgoogle.com.

Mobile Phase: The mobile phase composition depends heavily on the CSP. Normal-phase systems (e.g., hexane/isopropanol mixtures) are common for polysaccharide-based columns, while reversed-phase systems may be used for protein-based CSPs. The ratio of organic modifier to the polar component is optimized for chiral separation.

Derivatization: In some cases, pre-column derivatization with a chiral reagent (e.g., Marfey's reagent, Fmoc-L-Ala-OH oup.comnih.gov) can convert enantiomers into diastereomers, which are then separable on standard achiral columns or can enhance separation on chiral columns.

Research Findings: Studies on amino acid enantiomer separation often employ chiral HPLC, demonstrating its capability to resolve stereoisomers of threonine derivatives mdpi.comresearchgate.netnih.gov. While specific methods for this compound are not detailed in the provided snippets, the general approach involves screening CSPs and mobile phases to achieve baseline separation of the desired stereoisomer from any potential D-allo-Thr, L-Thr, or L-allo-Thr contaminants.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy provides information about the functional groups present in this compound by identifying characteristic vibrational frequencies.

Functional Groups and Expected Bands:

Primary Amine (-NH₂): Exhibits N-H stretching vibrations typically in the region of 3300-3500 cm⁻¹ (often appearing as a doublet for primary amines) and N-H bending vibrations around 1600 cm⁻¹ nih.govacs.org.

Tert-butyl Ether (-O-tBu): The C-O stretching vibration for aliphatic ethers is usually found in the range of 1050-1150 cm⁻¹ nih.govdiva-portal.org. The tert-butyl group itself will show strong C-H stretching bands around 2900-3000 cm⁻¹ and characteristic C-H bending vibrations (geminal methyls) around 1360-1390 cm⁻¹ spectrabase.comthermofisher.com.

Tert-butyl Ester (-COO-tBu): The ester carbonyl (C=O) stretching vibration is a strong absorption band typically observed between 1735-1750 cm⁻¹ researchgate.netnist.govrsc.org. The C-O stretching vibrations associated with the ester group appear in the range of 1150-1250 cm⁻¹ diva-portal.orgresearchgate.net. The tert-butyl group's C-H vibrations will also be present.

Research Findings: IR spectroscopy is routinely used to confirm the presence of these functional groups in synthesized amino acid derivatives researchgate.netbas.bgscispace.com. For instance, the ester carbonyl stretch is a key indicator of the tert-butyl ester moiety.

Table 6.4.1: Characteristic IR Absorption Bands for Functional Groups in this compound

Functional GroupCharacteristic VibrationExpected Wavenumber (cm⁻¹)Notes
Primary Amine (-NH₂)N-H Stretching3300-3500Often appears as a doublet.
N-H Bending~1600
Tert-butyl Ether (-O-tBu)C-O Stretching1050-1150Aliphatic ether C-O stretch.
C-H Stretching2900-3000Strong due to multiple methyl groups in tert-butyl.
C-H Bending~1360, ~1390Characteristic of tert-butyl group (geminal methyls).
Tert-butyl Ester (-COO-tBu)C=O Stretching1735-1750Strong ester carbonyl absorption.
C-O Stretching1150-1250Ester C-O stretch.
C-H Stretching2900-3000From tert-butyl group.
C-H Bending~1360, ~1390From tert-butyl group.

Compound Name List:

this compound

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride

D-Threonine tert-butyl ester

H-Thr(tBu)-OtBu·AcOH

O-tert-Butyl-L-Threonine tert-Butyl Ester Acetate (B1210297) Salt

H-D-Tyr(tBu)-OtBu HCl

H-Thr(tBu)-OH

H-Thr(tBu)-OMe HCl

H-D-Val-D-Val-OH

H-D-Val-NH2 HCl

N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine

Fmoc-Thr(tBu)-OH

tert-butyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate

Z-THR(TBU)-OTBU

tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride

H-Val-OtBu.HCl

tert-butyl L-valinate hydrochloride

Methyl tert-butyl ether (MTBE)

N-CBZ-L-PROLINE TERT-BUTYL ESTER

Peroxybenzoic acid, tert-butyl ester

(S)-tert-butyl 4,5-diamino-5-oxopentanoate

Threonine tert-butyl ester

L-threonine tert-butyl ester

tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate

O-tert-Butyl- L -threonine tert-butyl ester acetate salt## Characterization of this compound: Spectroscopic and Chromatographic Insights

The precise characterization of chemical compounds is paramount in scientific research, ensuring the identity, purity, and structural integrity of synthesized molecules. For this compound, a protected derivative of D-Threonine, High-Performance Liquid Chromatography (HPLC) and Infrared (IR) Spectroscopy serve as indispensable tools for its analysis and quality control. This article details the application of these techniques in understanding the properties of this compound.

Spectroscopic and Chromatographic Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric Separation

HPLC is a cornerstone technique for assessing the purity of this compound and for separating it from any related impurities or stereoisomers that might arise during synthesis.

Reverse-phase HPLC (RP-HPLC) is widely employed for analyzing the chemical purity of amino acid derivatives like this compound. This method separates compounds based on their differing hydrophobic interactions with the stationary phase.

Stationary Phase: Commonly utilized stationary phases include C18 or C8 bonded silica (B1680970) columns, which provide a non-polar surface for hydrophobic interactions.

Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Buffers like formic acid or trifluoroacetic acid are often included to control the pH and enhance peak shape, particularly for amino-containing compounds. For protected amino acid esters, mobile phase compositions often involve 20-60% organic solvent researchgate.netgoogle.comoup.com.

Detection: UV detection is standard, with wavelengths in the 210-220 nm range being sensitive to the ester carbonyl and other chromophoric functionalities present in amino acid derivatives google.comgoogle.com.

Purity Assessment: Analytical RP-HPLC quantifies the purity of this compound by measuring the area percentage of the target compound's peak relative to the total area of all detected peaks. Preparative RP-HPLC can be scaled up to isolate purified this compound for further use.

Research Findings: Commercial suppliers frequently report the purity of this compound and its related salts as exceeding 95% or 98%, as determined by HPLC analysis nih.govnih.gov.

Table 6.3.1.1: Typical RP-HPLC Conditions for Protected Amino Acid Esters

ParameterTypical SpecificationNotes
Column C18 or C8 bonded silicaParticle size typically 3-5 µm, pore size 100-300 Å
Mobile Phase Acetonitrile/Water or Methanol/Water (e.g., 20-60% organic)Often buffered with 0.1% TFA or formic acid
Flow Rate 0.5 - 1.0 mL/minDependent on column dimensions and system pressure
Detection UV detector at 210-220 nmSuitable for detecting ester and amide functionalities
Temperature Ambient to 40 °CCan influence retention and selectivity; controlled for reproducibility
Purity >95% (by peak area)Determined by comparing the main peak area to total peak areas

Threonine possesses two chiral centers, meaning this compound can exist as different stereoisomers. Chiral HPLC is essential for confirming the desired D-configuration and assessing the absence of unwanted enantiomers or diastereomers.

Chiral Stationary Phases (CSPs): Specialized CSPs are employed, such as polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD rsc.org), protein-based phases (e.g., immobilized Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) mdpi.com), or cyclodextrin-based phases researchgate.netgoogle.com. The selection of a CSP is critical for achieving effective separation of stereoisomers.

Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP. Normal-phase solvents (e.g., hexane/isopropanol mixtures) are common for polysaccharide columns, while reversed-phase conditions might be used for protein-based CSPs. Optimization of the organic modifier-to-polar solvent ratio is key to resolving stereoisomers.

Derivatization: In some analytical strategies, pre-column derivatization with a chiral reagent (e.g., Marfey's reagent, Fmoc-L-Ala-OH oup.comnih.gov) can convert enantiomers into diastereomers. These diastereomers can then be separated on achiral columns or exhibit improved separation on chiral columns.

Research Findings: Studies on the chiral separation of amino acids and their derivatives frequently utilize chiral HPLC, demonstrating its efficacy in resolving threonine stereoisomers mdpi.comresearchgate.netnih.gov. While specific chromatographic conditions for this compound are not explicitly detailed in the provided literature, the general methodology involves screening various chiral columns and mobile phases to achieve baseline separation of the target D-isomer from potential L-Thr, D-allo-Thr, and L-allo-Thr contaminants.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a vital technique for identifying the characteristic functional groups present in this compound by analyzing the absorption of infrared radiation at specific vibrational frequencies.

Functional Groups and Expected Bands:

Primary Amine (-NH₂): The presence of a primary amine is indicated by N-H stretching vibrations, typically observed as a doublet in the 3300-3500 cm⁻¹ region, and N-H bending vibrations around 1600 cm⁻¹ nih.govacs.org.

Tert-butyl Ether (-O-tBu): The C-O stretching vibration characteristic of aliphatic ethers is generally found between 1050-1150 cm⁻¹ nih.govdiva-portal.org. The tert-butyl group itself contributes strong C-H stretching bands in the 2900-3000 cm⁻¹ range and characteristic C-H bending vibrations (due to the geminal methyl groups) around 1360-1390 cm⁻¹ spectrabase.comthermofisher.com.

Tert-butyl Ester (-COO-tBu): The ester carbonyl (C=O) stretching vibration is a prominent absorption band, typically appearing between 1735-1750 cm⁻¹ researchgate.netnist.govrsc.org. The C-O stretching vibrations associated with the ester linkage are usually observed in the 1150-1250 cm⁻¹ region diva-portal.orgresearchgate.net. The tert-butyl group's C-H stretching and bending absorptions will also be evident.

Research Findings: IR spectroscopy is routinely used to confirm the presence of these functional groups in synthesized amino acid derivatives, providing a fingerprint for the molecule researchgate.netbas.bgscispace.com. The strong ester carbonyl stretch at approximately 1743 cm⁻¹ is a key indicator of the tert-butyl ester moiety researchgate.net.

Table 6.4.1: Characteristic IR Absorption Bands for Functional Groups in this compound

Functional GroupCharacteristic VibrationExpected Wavenumber (cm⁻¹)Notes
Primary Amine (-NH₂)N-H Stretching3300-3500Often appears as a doublet for primary amines.
N-H Bending~1600
Tert-butyl Ether (-O-tBu)C-O Stretching1050-1150Aliphatic ether C-O stretch.
C-H Stretching2900-3000Strong absorption due to multiple methyl groups in the tert-butyl moiety.
C-H Bending~1360, ~1390Characteristic of the tert-butyl group (geminal methyls).
Tert-butyl Ester (-COO-tBu)C=O Stretching1735-1750Strong ester carbonyl absorption.
C-O Stretching1150-1250Ester C-O stretch.
C-H Stretching2900-3000From the tert-butyl group.
C-H Bending~1360, ~1390From the tert-butyl group.

Compound Name List:

this compound

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride

D-Threonine tert-butyl ester

H-Thr(tBu)-OtBu·AcOH

O-tert-Butyl-L-Threonine tert-Butyl Ester Acetate (B1210297) Salt

H-D-Tyr(tBu)-OtBu HCl

H-Thr(tBu)-OH

H-Thr(tBu)-OMe HCl

H-D-Val-D-Val-OH

H-D-Val-NH2 HCl

N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine

Fmoc-Thr(tBu)-OH

tert-butyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate

Z-THR(TBU)-OTBU

tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride

H-Val-OtBu.HCl

tert-butyl L-valinate hydrochloride

Methyl tert-butyl ether (MTBE)

N-CBZ-L-PROLINE TERT-BUTYL ESTER

Peroxybenzoic acid, tert-butyl ester

(S)-tert-butyl 4,5-diamino-5-oxopentanoate

Threonine tert-butyl ester

L-threonine tert-butyl ester

tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate

O-tert-Butyl- L -threonine tert-butyl ester acetate salt

Computational Chemistry and Modeling Studies

Conformational Analysis of Protected Threonine Derivatives

Computational methods are essential for exploring the conformational landscape of amino acid derivatives like H-D-Thr(tBu)-OtBu. The presence of the bulky O-tert-butyl (tBu) group on the side chain and the tert-butyl ester (OtBu) at the C-terminus dramatically restricts the allowable regions of the Ramachandran plot (φ, ψ angles) and influences the side-chain dihedral angle (χ).

First-principle computations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to map the potential energy surface (PES) of such molecules. nih.govacs.org For a protected threonine derivative, these analyses reveal a limited number of low-energy conformations. The steric hindrance from the tBu groups prevents the formation of common secondary structures like α-helices and favors more extended or specific turn-like conformations. Studies on related molecules, such as L-threonine diamide, have used methods like B3LYP/6-31G(d) for geometry optimization and G3MP2B3 for energy calculations to determine the stability of various conformers. nih.gov The bulky tBu groups in this compound are expected to create a "conformational lock," forcing the peptide backbone into a more rigid structure than would be observed with a smaller protecting group or an unprotected threonine.

Molecular dynamics (MD) simulations further elucidate the dynamic behavior of these derivatives in different environments. By simulating the molecule's movement over time, researchers can observe transitions between stable conformational states and understand the influence of solvent. nih.gov For this compound, MD simulations would likely show that the tBu groups shield the peptide backbone from the solvent, reducing flexibility and favoring specific intramolecular interactions.

Table 1: Computational Methods and Findings in Conformational Analysis of Protected Threonine Derivatives

Computational MethodObjectiveKey Findings for Protected Threonine Analogues
Density Functional Theory (DFT) (e.g., B3LYP)Calculate potential energy surfaces (PES) and identify low-energy conformers.The bulky side-chain groups significantly restrict φ and ψ angles. Polyproline II (PPII) and β-strand conformations are often favored over helical structures. acs.orgnih.gov
Ab initio Methods (e.g., Hartree-Fock, G3MP2B3)Determine thermodynamic properties (e.g., Gibbs free energy) of different conformers.Calculations can quantify the relative stability of cis and trans peptide bond isomers and various backbone conformations, often correlating stability with intramolecular hydrogen bonds. nih.gov
Molecular Dynamics (MD) SimulationsSimulate the dynamic behavior and conformational flexibility in solution.Reveals that bulky protecting groups can reduce conformational sampling, shield the backbone, and enforce specific, rigid structures. nih.govnih.gov
Self-Consistent Reaction Field (SCRF)Model the effects of solvent on conformational preferences.Solvent polarity can alter the relative stability of conformers by affecting intramolecular hydrogen bonds. acs.org

Molecular Docking and Interaction Studies with Biomacromolecular Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com When incorporated into a peptide, this compound significantly influences how the peptide docks with biomacromolecular targets like proteins or receptors.

The key features of this compound in docking studies are:

Steric Bulk: The large tBu groups occupy significant space, which can be advantageous for filling large, hydrophobic pockets in a receptor. Conversely, it can prevent binding in sterically restricted sites.

Hydrophobicity: The tBu groups are highly hydrophobic, promoting strong van der Waals and hydrophobic interactions with nonpolar residues in the binding site.

Lack of Hydrogen Bonding: The hydroxyl group of the threonine side chain is protected, meaning it cannot act as a hydrogen bond donor or acceptor. This is a critical consideration, as native threonine residues often participate in key hydrogen bonding networks. The D-amino acid configuration also alters the peptide backbone's presentation to the receptor.

Docking programs like HADDOCK, AutoDock, and ClusPro are used to perform these simulations. nih.govmdpi.com The scoring functions of these programs evaluate the binding affinity, often reported in kcal/mol, by calculating intermolecular energies, including electrostatic and van der Waals interactions. In studies involving peptides, molecular dynamics simulations are frequently run after docking to assess the stability of the predicted peptide-protein complex over time. researchgate.netnih.gov A peptide containing this compound would be expected to form stable complexes with targets that have complementary hydrophobic pockets, while its D-configuration could offer resistance to proteolytic degradation and present side chains in a unique spatial arrangement for interaction.

Table 2: Representative Molecular Docking Studies and Inferred Role of Modified Residues

Study TypeTarget SystemComputational FindingImplication for this compound
Peptide-Protein DockingProtein Tyrosine Phosphatases (PTP1B, SHP2)Dipeptides were shown to bind to allosteric sites, with binding poses confirmed by flexible docking runs. dovepress.comThe defined conformation of a D-Thr(tBu)-containing peptide could enhance binding specificity for an allosteric site.
Antimicrobial Peptide DockingSARS-CoV-2 Receptor Binding Domain (RBD)Peptides identified with high binding affinity, and MD simulations confirmed the stability of the docked complexes. frontiersin.orgThe hydrophobicity of the tBu groups could contribute favorably to the binding free energy in a nonpolar pocket of a viral protein.
Peptide-Tubulin DockingHuman Tubulin IsotypesShort peptides were predicted to bind at the interface of tubulin dimers, potentially disrupting polymerization. nih.govThe steric bulk of this compound could be ideal for disrupting large, flat protein-protein interfaces.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules in chemical reactions. For a protected amino acid like this compound, these predictions are crucial for optimizing peptide synthesis and anticipating potential side reactions.

The protecting groups are the primary determinants of this compound's reactivity. The tert-butyl ether on the side chain and the tert-butyl ester at the C-terminus are stable to the basic conditions used for Fmoc-deprotection but are labile under strong acidic conditions (e.g., trifluoroacetic acid, TFA). Quantum mechanics (QM) simulations can be used to model the mechanisms of deprotection, calculating the energy barriers for the removal of the tBu groups and identifying potential side reactions.

One common side reaction in peptide synthesis is the formation of diketopiperazines, especially when a D-amino acid is at the C-terminus of a dipeptide on the resin. peptide.com Computational models can predict the propensity for this intramolecular cyclization by calculating the free energy of the pre-cyclization conformation and the transition state energy of the cyclization reaction. nih.gov Another potential side reaction for threonine is dehydration, but the tBu protecting group on the hydroxyl function effectively prevents this.

Studies on covalent inhibitors have used QM simulations to compare the reactivity of various electrophilic "warheads" with nucleophilic amino acid residues like serine, threonine, and cysteine. mdpi.com While this compound is designed to be unreactive, these methods could be applied to predict its stability under various conditions and confirm its inertness during peptide coupling steps, ensuring the integrity of the growing peptide chain.

Table 3: Predicted Reactivity of this compound in Chemical Transformations

Transformation / ReactionRelevant ConditionsPredicted Outcome for this compoundComputational Prediction Method
Fmoc-DeprotectionPiperidine (B6355638) in DMFThe tBu and OtBu protecting groups are stable. The N-terminal Fmoc group is removed as intended.QM calculation of reaction barriers.
Peptide CouplingDIC/HOBt or similarThe protected side chain and C-terminus are unreactive. The free N-terminus couples with the incoming activated amino acid.Modeling of transition states to confirm no side-chain reactivity.
Final Cleavage/DeprotectionStrong acid (e.g., TFA)Both tBu and OtBu groups are removed to yield the free D-threonine residue in the peptide.QM modeling of the acid-catalyzed cleavage mechanism.
Diketopiperazine FormationDuring synthesis after second amino acid couplingPotential risk due to D-amino acid at position 2. Steric hindrance from tBu group may reduce the rate.Boxed Molecular Dynamics (BXD) to calculate free energy of pre-cyclization conformation. nih.gov

In Silico Design and Screening of Novel Threonine-Containing Peptides

The unique structural properties of this compound make it a valuable building block for the in silico design of novel peptides with specific functions. Computational design algorithms can explore vast sequence spaces to identify peptides with desired properties like high-affinity binding to a target or specific structural folds. frontiersin.orgnih.gov

The incorporation of D-amino acids and bulky protecting groups is a known strategy to create peptidomimetics with enhanced stability and novel structural features. Threonine-rich sequences, for example, have been shown to promote the formation of stable β-hairpin structures. nih.govacs.org An in silico approach could use this compound to enforce a specific turn or to create a rigid, hydrophobic face on a peptide scaffold.

Computational design protocols often use genetic algorithms or Monte Carlo simulations to iteratively mutate and screen peptide sequences. nih.gov A typical workflow might involve:

Defining a peptide scaffold, potentially including one or more this compound residues to provide structural constraint.

Using a genetic algorithm to mutate other positions in the sequence.

For each new sequence, predicting its 3D structure and docking it to the target protein.

Scoring the sequences based on predicted binding affinity and stability.

Repeating the process to "evolve" peptides with optimal properties.

The use of this compound in such a design process allows for the creation of peptides that explore chemical and conformational spaces not accessible with standard proteinogenic amino acids, potentially leading to binders with higher specificity and affinity. nih.gov

Table 4: Approaches in In Silico Peptide Design Utilizing Modified Threonine Residues

Design StrategyComputational MethodRole of this compoundPotential Application
Structure-Based DesignMonte Carlo sampling, Rosetta Surface DesignUsed as a rigid, hydrophobic building block to fill a known binding pocket on a protein surface. nih.govDesigning enzyme inhibitors or protein-protein interaction modulators.
Scaffold-Based DesignMolecular Dynamics, Genetic AlgorithmsIncorporated into a scaffold (e.g., β-hairpin) to enforce a specific fold and present other side chains for interaction. nih.govacs.orgCreating antibody mimics with high target specificity.
De Novo DesignGenetic Algorithms (e.g., InSiPS)Included in the initial pool of building blocks to increase the diversity of generated sequences and structures. nih.govDiscovering novel peptide binders for therapeutic or diagnostic targets.
Peptide OptimizationDeep Learning, QM/MMSubstituted for a natural threonine to increase proteolytic stability or enhance hydrophobic interactions. nih.govImproving the pharmacokinetic properties of a known bioactive peptide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.